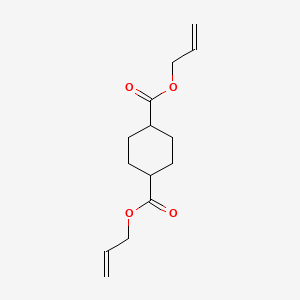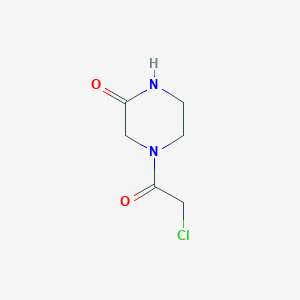
4-(2-Chloroacetyl)piperazin-2-one
Descripción general
Descripción
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A palladium-catalyzed asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group has been developed, providing a facile access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities .Molecular Structure Analysis
A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .Chemical Reactions Analysis
A Finkelstein transhalogenation reaction was applied to convert in situ the intermediate chlorine-derivative compound 2 into its more reactive iodine-analog .Physical And Chemical Properties Analysis
The compound has a molecular weight of 176.6 and is a powder at room temperature. It has a melting point of 129-130 degrees Celsius .Aplicaciones Científicas De Investigación
Anticancer Activity
This compound has been utilized in the synthesis of derivatives that show activity against human colon cancer cell lines (HCT116) and mouse monocyte macrophage leukaemic cell lines (RAW 264.7), indicating its potential use in anticancer drug development .
Antimicrobial Agents
Derivatives of 4-(2-Chloroacetyl)piperazin-2-one have been designed and synthesized for use as antimicrobial agents, particularly in overcoming bacterial resistance to fluoroquinolones .
Chemical Synthesis
The compound serves as a building block in chemical synthesis, including the one-pot enantioselective syntheses of morpholin-2-ones, which are valuable in medicinal chemistry .
Molecular Docking Studies
It is used in molecular docking studies to predict the interaction between synthesized compounds and target proteins, which is crucial for drug design and discovery .
Pharmacological Research
In pharmacological research, this compound is used to create derivatives that can be tested for various biological activities, contributing to the development of new therapeutic drugs .
Reference Standards
4-(2-Chloroacetyl)piperazin-2-one is also available as a reference standard for pharmaceutical testing, ensuring the accuracy and quality of analytical results in research laboratories .
BMC Chemistry MDPI Molecules ACS Journal of Organic Chemistry Biosynth
Mecanismo De Acción
Target of Action
The primary target of 4-(2-Chloroacetyl)piperazin-2-one is DNA gyrase , an enzyme that is essential for bacterial DNA replication . This enzyme is responsible for introducing negative supercoils into DNA, which helps to counteract the positive supercoils that are introduced during DNA replication and transcription .
Mode of Action
4-(2-Chloroacetyl)piperazin-2-one interacts with DNA gyrase in a unique way, allowing for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains . The compound binds to the enzyme and prevents it from carrying out its supercoiling activity, thereby inhibiting DNA replication and leading to cell death .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication pathway in bacteria. Without the ability to introduce negative supercoils, the DNA becomes overwound and cannot be properly separated during replication . This leads to a halt in the replication process and ultimately results in cell death .
Pharmacokinetics
Quinolones are generally well absorbed after oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of 4-(2-Chloroacetyl)piperazin-2-one’s action is the inhibition of bacterial growth and replication, leading to cell death . The compound shows promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains .
Action Environment
The action of 4-(2-Chloroacetyl)piperazin-2-one can be influenced by various environmental factors. For instance, the presence of certain ions or pH levels can affect the compound’s stability and efficacy . .
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-chloroacetyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2/c7-3-6(11)9-2-1-8-5(10)4-9/h1-4H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVYHRBAOTZFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462599 | |
| Record name | 4-(2-Chloroacetyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59701-84-7 | |
| Record name | 4-(2-Chloroacetyl)-2-piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59701-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Chloroacetyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-chloroacetyl)piperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



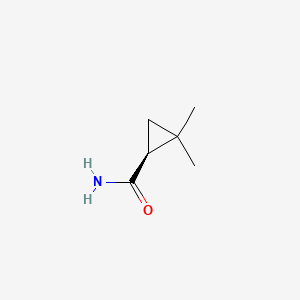

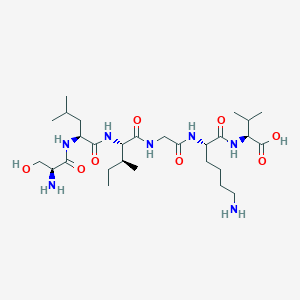


![Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-](/img/structure/B1354049.png)


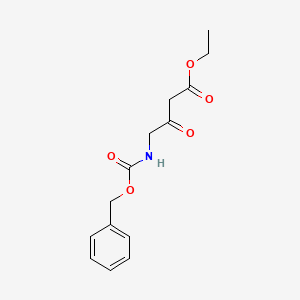
![N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide](/img/structure/B1354059.png)
![4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1354064.png)
![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1354066.png)
